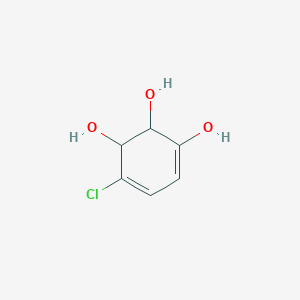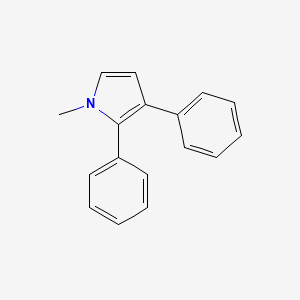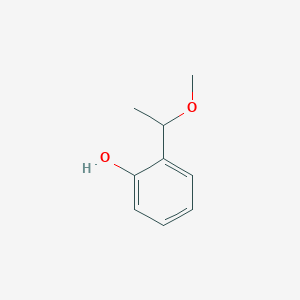
3,4-Dimethylhex-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylhex-4-en-1-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexene chain. The compound is notable for its structural features, including a double bond and two methyl groups attached to the hexene chain, which influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dimethylhex-4-en-1-ol can be synthesized through various organic reactions. One common method involves the hydroboration-oxidation of 3,4-dimethylhex-4-ene. This process typically includes the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 3,4-dimethylhex-4-ene to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethylhex-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 3,4-Dimethylhex-4-en-1-one (ketone) or 3,4-dimethylhex-4-enal (aldehyde).
Reduction: 3,4-Dimethylhexan-1-ol (saturated alcohol).
Substitution: 3,4-Dimethylhex-4-en-1-chloride.
Aplicaciones Científicas De Investigación
3,4-Dimethylhex-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dimethylhex-4-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methyl groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylhexane: A saturated hydrocarbon with similar carbon chain length but lacking the hydroxyl group and double bond.
3,4-Dimethylhex-4-en-1-one: A ketone with a similar structure but with a carbonyl group instead of a hydroxyl group.
3,4-Dimethylhex-4-enal: An aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
3,4-Dimethylhex-4-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
Número CAS |
122903-30-4 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
3,4-dimethylhex-4-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h4,8-9H,5-6H2,1-3H3 |
Clave InChI |
ZAKHTSOODKPHGT-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)








![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)

![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)

